![molecular formula C6H11ClO B12611329 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride CAS No. 874108-17-5](/img/structure/B12611329.png)
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is a chemical compound with the molecular formula C6H10O·HCl. It is a bicyclic ether, specifically an epoxide, which is a three-membered cyclic ether. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride can be synthesized through the epoxidation of cyclohexene. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, in an organic solvent like dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion to the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow epoxidation of cyclohexene using a peracid in a reactor system. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines. The reactions are typically carried out in the presence of a catalyst such as a Lewis acid (e.g., boron trifluoride) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are ring-opened alcohols or amines.
Reduction: The major product is cyclohexanol.
Oxidation: The major products are diols or other oxygenated derivatives.
科学的研究の応用
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the hydrogen chloride component.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Tetramethyleneoxirane: A related bicyclic ether with different substituents.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is unique due to its combination of a bicyclic ether structure and the presence of hydrogen chloride. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
特性
CAS番号 |
874108-17-5 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC名 |
7-oxabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H10O.ClH/c1-2-4-6-5(3-1)7-6;/h5-6H,1-4H2;1H |
InChIキー |
GHSDWAZVIBSVON-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


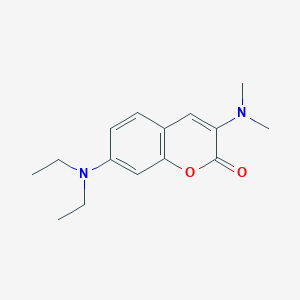
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
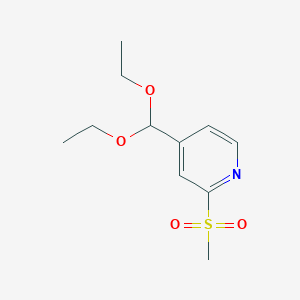
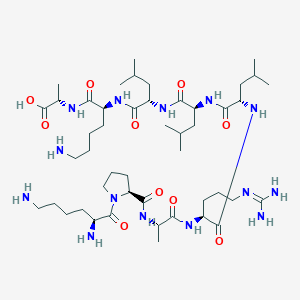
![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
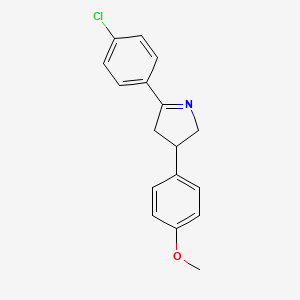
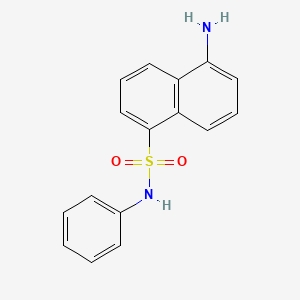
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
